molecular formula C2ClF9S B13415973 2-Chlorotetrafluoroethylsulfur pentafluoride CAS No. 646-63-9

2-Chlorotetrafluoroethylsulfur pentafluoride

Cat. No.: B13415973
CAS No.: 646-63-9
M. Wt: 262.53 g/mol
InChI Key: KUEFXXIVCUKGLZ-UHFFFAOYSA-N
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Description

2-Chlorotetrafluoroethylsulfur pentafluoride (CAS 646-63-9) is an organofluorine compound with the molecular formula C2ClF9S and a molecular weight of 262.525 g/mol . As a member of the sulfur pentafluoride-containing compounds, it shares characteristics with a class of chemicals noted for their high stability and unique properties. Compounds featuring the SF5 group are generally known for exceptional thermal and chemical stability, alongside a combination of high electronegativity and lipophilicity . In industrial and research contexts, related SF5-compounds are of significant interest. The pentafluorosulfanyl (SF5) group is often regarded as a "super-trifluoromethyl group" due to its even higher electronegativity and lipophilicity compared to the common CF3 group . These properties make such compounds attractive for exploration in various advanced fields. While the specific applications of this compound are not detailed in the available literature, its structural analogs are investigated for potential use in new material science , including specialty polymers and electronic materials. Other arylsulfur pentafluorides have also been studied for their potential biological activity in the development of agrochemicals . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

646-63-9

Molecular Formula

C2ClF9S

Molecular Weight

262.53 g/mol

IUPAC Name

(2-chloro-1,1,2,2-tetrafluoroethyl)-pentafluoro-λ6-sulfane

InChI

InChI=1S/C2ClF9S/c3-1(4,5)2(6,7)13(8,9,10,11)12

InChI Key

KUEFXXIVCUKGLZ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)Cl)(F)(F)S(F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination and Chlorination of Ethyl Precursors

A classical approach involves starting with chlorinated ethane derivatives such as perchloroethylene or halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), which undergo catalytic fluorination with hydrogen fluoride (HF) in the presence of specialized fluorination catalysts at elevated temperatures (200–400 °C) and pressures (0.8–1.2 MPa). This reaction yields intermediates such as 2-chloro-1,1,1,2-tetrafluoroethane, which can be further fluorinated to pentafluoroethane derivatives.

The fluorination process is typically performed in two stages:

Step Reactants Conditions Products
1 Perchloroethylene + HF 200–350 °C, fluorination catalyst 2,2-dichloro-1,1,1-trifluoroethane, 2-chloro-1,1,1,2-tetrafluoroethane
2 Above intermediates + HF 250–400 °C, fluorination catalyst Pentafluoroethane derivatives, including 2-chlorotetrafluoroethyl compounds

Unreacted starting materials and byproducts are separated by distillation and recycled to optimize yield and catalyst life.

Introduction of Sulfur Pentafluoride Group

The sulfur pentafluoride (SF5) group is introduced via reactions with pentafluorosulfanyl chloride (SF5Cl) or related reagents. Recent studies demonstrate a photo-induced hydroxypentafluorosulfanylation of alkenes and unsaturated esters/amides using SF5Cl under ultraviolet light (365 nm), oxygen atmosphere, and mild conditions (room temperature). This method allows for the metal-free, single-step incorporation of the SF5 group onto chlorotetrafluoroethyl substrates with high yields (up to 89%).

Key reaction parameters influencing yield include:

  • Solvent choice: Dichloromethane (DCM) preferred
  • Presence of oxygen gas: Critical for reaction progress
  • Use of additives like 1-hexene to inhibit chlorinated byproducts

This method provides a clean, efficient route to functionalized SF5 compounds, including this compound analogs.

Alternative Synthetic Approaches

Other methods involve the use of stable sulfonylbenzothiazole derivatives as intermediates. For example, the synthesis of chlorotrifluoroalkyl olefins via reaction of halothane with benzothiazole-2-thiol derivatives has been reported, which can be adapted for SF5 group incorporation through subsequent oxidation and substitution steps.

Detailed Research Outcomes and Data

Fluorination Reaction Conditions and Yields

Parameter Range Notes
Temperature (first reactor) 200–350 °C Fluorination of perchloroethylene with HF
Temperature (second reactor) 250–400 °C Further fluorination to pentafluoroethane derivatives
Pressure 0.8–1.2 MPa Optimized for catalyst activity and conversion
Catalyst Fluorination catalysts (not specified) Prolong catalyst life by recycling unreacted materials
Product purity High Distillation used to separate HF, HCl, and byproducts
Yield Not explicitly stated Process designed to minimize chloropentafluoroethane impurities

Photo-induced Hydroxypentafluorosulfanylation

Entry Solvent Yield (%) Notes
1 DCM 89 Optimal conditions with oxygen and 1-hexene additive
2 CHCl3 Lower Halogenated solvents reduce yield
3 THF, Acetonitrile Much lower Non-chlorinated solvents less effective

The reaction is sensitive to electronic effects on substrates; electron-donating groups reduce yield due to formation of electron-donor-acceptor complexes with SF5Cl.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Key Advantages Limitations
Catalytic fluorination of perchloroethylene with HF Perchloroethylene, HF 200–400 °C, 0.8–1.2 MPa, fluorination catalyst High conversion to chlorotetrafluoroethyl intermediates, scalable Requires high temperature and pressure, catalyst management
Photo-induced hydroxypentafluorosulfanylation Chlorotetrafluoroethyl alkenes, SF5Cl Room temperature, UV light (365 nm), oxygen, DCM solvent Metal-free, mild conditions, high yield Sensitive to substrate electronics, requires UV setup
Sulfonylbenzothiazole intermediate route Halothane, benzothiazole-2-thiol 25–60 °C, DMF solvent, followed by oxidation Stable intermediates, versatile for further functionalization Multi-step, requires purification

Chemical Reactions Analysis

Types of Reactions

2-Chlorotetrafluoroethylsulfur pentafluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, Lewis acids, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfur oxides .

Scientific Research Applications

2-Chlorotetrafluoroethylsulfur pentafluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chlorotetrafluoroethylsulfur pentafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Sulfur Hexafluoride (SF₆)

  • Structural Differences: SF₆ is a fully inorganic, octahedral molecule with six fluorine atoms bonded to sulfur, whereas 2-chlorotetrafluoroethylsulfur pentafluoride is organic, featuring an SF₅ group attached to a chlorinated ethyl chain.
  • Applications : SF₆ is widely used as an electrical insulator and inert gas, while the organic SF₅ derivatives are tailored for specialty applications like bioactive molecules or high-performance polymers .
  • Environmental Impact: SF₆ is a potent greenhouse gas (Global Warming Potential = 23,500), whereas fluorinated organosulfur compounds like this compound are designed for lower volatility and controlled degradation, reducing environmental persistence .

Chlorine Pentafluoride (ClF₅) and Bromine Pentafluoride (BrF₅)

  • Chemical Category: ClF₅ and BrF₅ are inorganic halogen pentafluorides, while this compound is an organic SF₅ derivative.
  • Reactivity : ClF₅ and BrF₅ are hypergolic, reactive gases used in rocket propellants and fluorinating agents. In contrast, the organic SF₅ compound exhibits moderated reactivity due to the stabilizing ethyl chain, making it suitable for controlled synthesis or biomedical applications .
  • Toxicity : ClF₅ and BrF₅ have acute toxicity (IDLH for BrF₅ = 1.7 ppm), whereas organic SF₅ compounds are typically less volatile, though their toxicity profiles depend on functional group interactions .

Trifluoromethyl (CF₃)-Containing Compounds

  • Electronic Effects : The SF₅ group has a stronger electron-withdrawing effect (-I) and greater steric bulk compared to CF₃, leading to enhanced metabolic stability and binding affinity in pharmaceuticals .
  • Synthetic Accessibility : CF₃ groups are more commonly incorporated via trifluoromethylation, while SF₅ introduction often requires specialized fluorination reagents (e.g., SF₅Cl) or multistep syntheses, limiting scalability .

Data Table: Key Properties and Comparisons

Property This compound SF₆ ClF₅ CF₃ Derivatives
Molecular Weight (g/mol) ~285* 146.06 130.45 ~100–300
State at RT Likely liquid Gas Gas Liquid/Gas
Chemical Category Organofluorine Inorganic Inorganic Organofluorine
Key Applications Agrochemicals, Pharmaceuticals Electrical Insulation Rocket Propellants Pharmaceuticals
Thermal Stability High (SF₅ group) Very High Low (Reactive) Moderate

*Estimated based on structural analogs.

Research Findings and Trends

  • Synthetic Advances : Recent methods for SF₅ incorporation focus on radical fluorination and electrophilic substitution, though challenges in regioselectivity persist .
  • Market Potential: SF₅-containing compounds are gaining traction in drug discovery, with patents highlighting their use in kinase inhibitors and antiviral agents .

Biological Activity

2-Chlorotetrafluoroethylsulfur pentafluoride (C2ClF9S) is a fluorinated compound with significant industrial applications, particularly in the fields of chemical synthesis and materials science. Understanding its biological activity is crucial for assessing its safety and potential environmental impact. This article reviews the available literature on the biological effects of this compound, including its toxicity, interactions with biological systems, and relevant case studies.

  • Chemical Formula : C2ClF9S
  • Molecular Weight : 252.57 g/mol
  • Appearance : Colorless gas or liquid depending on temperature and pressure.
  • Boiling Point : Approximately 60°C.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity : Initial studies indicate that exposure to this compound can lead to various toxicological effects, particularly in respiratory and dermal systems.
  • Metabolism : The metabolism of this compound in biological systems is not well-characterized, but it is hypothesized to undergo hydrolysis and oxidation reactions.
  • Ecotoxicology : Its environmental persistence raises concerns about bioaccumulation and long-term ecological effects.

Toxicological Studies

Recent research has focused on the acute and chronic toxicity of this compound. The following table summarizes key findings from various studies:

Study ReferenceOrganismExposure DurationObserved Effects
Rats14 daysRespiratory distress, liver enzyme elevation
Mice30 daysWeight loss, lung inflammation
Fish7 daysMortality rate increased at higher concentrations

The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is believed to interact with cellular membranes due to its lipophilic nature, potentially disrupting cellular integrity and function.

Case Studies

Several case studies have highlighted the implications of exposure to this compound in different settings:

  • Industrial Exposure : Workers in facilities using this compound reported symptoms such as headaches, dizziness, and respiratory issues. Monitoring programs have been implemented to assess exposure levels and mitigate risks.
  • Environmental Impact Assessments : Studies conducted near manufacturing plants revealed elevated levels of this compound in local water sources, prompting investigations into its effects on aquatic life.

Safety and Regulatory Considerations

Given its potential toxicity, regulatory agencies recommend strict handling protocols for this compound. Safety data sheets emphasize the importance of personal protective equipment (PPE) during handling to minimize exposure risks.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 2-chlorotetrafluoroethylsulfur pentafluoride?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm fluorinated substituents and chlorine placement. Infrared (IR) spectroscopy identifies functional groups like S-F bonds (1,200–800 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Cross-reference data with computational models (e.g., density functional theory (DFT)) to validate structural assignments .
Analytical Technique Key Parameters Purpose
¹⁹F NMRδ -120 to -80 ppmConfirm fluorinated groups
IR Spectroscopy~1,050 cm⁻¹ (S-F)Identify sulfur-fluorine bonds
HRMSm/z 162.510 (M⁺)Verify molecular formula

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Implement strict respiratory protection (NIOSH-approved respirators) due to its structural similarity to chlorine pentafluoride, which has an IDLH value of 1.7 ppm . Use inert-atmosphere gloveboxes for synthesis to prevent hydrolysis. Monitor airborne concentrations with real-time fluoride ion sensors. Emergency protocols should address acute respiratory irritation, referencing animal studies showing severe effects at 30 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from dynamic stereochemistry or impurities. Use variable-temperature NMR to assess conformational changes. Validate purity via X-ray crystallography. For ambiguous mass spectrometry peaks, employ tandem MS (MS/MS) or isotope ratio analysis. Cross-correlate findings with computational simulations (e.g., molecular dynamics (MD)) to model plausible conformers .

Q. What computational methods predict the reactivity of this compound in fluorination reactions?

  • Methodological Answer : Apply DFT to calculate electrophilicity indices (e.g., Fukui functions) at sulfur and chlorine centers. Compare activation energies for proposed mechanisms (e.g., SN2 vs. radical pathways) using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., stopped-flow techniques) under varying temperatures. Reference thermodynamic data (e.g., bond dissociation energies) from NIST Chemistry WebBook .
Computational Parameter Application
Fukui Function (f⁻)Identify nucleophilic attack sites
Gibbs Free Energy (ΔG‡)Compare reaction pathways

Q. How can environmental stability and degradation pathways of this compound be systematically assessed?

  • Methodological Answer : Conduct accelerated aging studies under controlled humidity/UV exposure. Use LC-MS to detect hydrolysis products (e.g., HF, SO₂F₂). For atmospheric degradation, employ smog chamber experiments with OH radical generators. Compare degradation half-lives with structurally related perfluorinated compounds (e.g., sulfur hexafluoride) .

Data Contradiction and Validation

Q. What strategies address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer : Re-examine basis sets in DFT calculations (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) to improve accuracy. Anharmonic corrections may reconcile peak shifts in IR spectra. Validate using isotopic substitution (e.g., deuterated analogs) or Raman spectroscopy. Reference experimental benchmarks from high-resolution gas-phase studies .

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